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Compound of Interest

Compound Name: Ocaperidone

Cat. No.: B1677083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational pharmacological findings for

Ocaperidone, a benzisoxazole antipsychotic. The data presented here is primarily derived

from the seminal publications by Leysen et al. (1992) and Megens et al. (1992), which laid out

the initial in vitro and in vivo characterization of this compound. Given that Ocaperidone's

clinical development was discontinued, subsequent independent replication studies are scarce.

Therefore, this guide serves as a detailed summary of the original findings to aid researchers

interested in studying this compound or its analogs.

In Vitro Pharmacology: Receptor Binding Affinity
Ocaperidone's in vitro receptor binding profile was extensively characterized through

radioligand binding assays using rat brain tissue and cloned human receptors. The compound

exhibits high affinity for a range of neurotransmitter receptors, a hallmark of atypical

antipsychotics.

Table 1: In Vitro Receptor Binding Affinities (Ki) of
Ocaperidone, Risperidone, and Haloperidol[1]
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Receptor/Uptake
Site

Ocaperidone (Ki,
nM)

Risperidone (Ki,
nM)

Haloperidol (Ki,
nM)

Serotonin Receptors

5-HT2 0.14 0.12 4.5

Dopamine Receptors

D2 0.75 3.0 1.55

Adrenergic Receptors

α1 0.46 0.81 11

α2 5.4 7.3 2300

Histamine Receptors

H1 1.6 2.1 1800

Sigma Sites

Haloperidol-sensitive >10,000 >10,000 0.84

Note: Data extracted from Leysen et al. (1992). Ki values represent the concentration of the

drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.

In Vivo Pharmacology: Receptor Occupancy and
Behavioral Effects
In vivo studies in rats and dogs were conducted to understand Ocaperidone's effects in a

living system, including its ability to occupy target receptors in the brain and its functional

antagonism of dopamine and serotonin agonists.

Table 2: In Vivo Receptor Occupancy (ED50) of
Ocaperidone and Reference Compounds in Rats[1]
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Receptor Brain Region
Ocaperidone
(ED50, mg/kg)

Risperidone
(ED50, mg/kg)

Haloperidol
(ED50, mg/kg)

5-HT2 Frontal Cortex 0.04 0.03 1.2

D2 Striatum 0.14 >0.04 (biphasic) 0.16

D2
Nucleus

Accumbens
0.16 >0.04 (biphasic) 0.14

Note: Data from Leysen et al. (1992). ED50 values represent the dose of the drug that

produces 50% of the maximal effect (in this case, receptor occupancy).

Table 3: In Vivo Antagonism of Agonist-Induced
Behaviors by Ocaperidone and Reference Compounds
in Rats[2]

Agonist-Induced
Behavior

Ocaperidone
(ED50, mg/kg)

Haloperidol (ED50,
mg/kg)

Risperidone (ED50,
mg/kg)

Apomorphine-induced

climbing
0.014 0.016 0.11

Amphetamine-induced

stereotypy
0.042 0.024 0.085

Tryptamine-induced

bilateral clonic

seizures

0.011 - 0.014

Mescaline-induced

head twitches
0.064 - 0.056

Note: Data from Megens et al. (1992). ED50 values represent the dose of the drug that inhibits

50% of the specified agonist-induced behavioral effect.
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To facilitate the replication of these findings, the following are summaries of the key

experimental methodologies as described in the original publications.

In Vitro Receptor Binding Assays[1]
Tissue Preparation: Membranes were prepared from various brain regions of Wistar rats. For

cloned human D2 receptors, membranes from human kidney cells expressing the long form

of the receptor were used.

Radioligands: A variety of tritiated radioligands were used to label the specific receptors of

interest (e.g., [3H]spiperone for D2 and 5-HT2 receptors).

Incubation: Membranes, radioligand, and varying concentrations of the test compounds

(Ocaperidone, Risperidone, Haloperidol) were incubated in appropriate buffer solutions at

specific temperatures and for specific durations to reach equilibrium.

Separation and Counting: Bound and free radioligand were separated by rapid filtration. The

radioactivity trapped on the filters, representing the bound ligand, was quantified using liquid

scintillation counting.

Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (concentration

of drug causing 50% inhibition of radioligand binding) using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Studies[1]
Animal Model: Male Wistar rats were used.

Drug Administration: Ocaperidone, Risperidone, or Haloperidol were administered

intravenously at various doses.

Radiotracer Injection: A tracer dose of [3H]spiperone was injected intravenously 1 hour after

drug administration.

Tissue Collection and Analysis: Rats were sacrificed at a specific time point after radiotracer

injection. The brains were dissected, and the radioactivity in different brain regions was

measured.
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Data Analysis: The ED50 values for receptor occupancy were determined by measuring the

dose of the drug that caused a 50% reduction in the specific binding of the radiotracer in a

particular brain region compared to vehicle-treated controls.

In Vivo Behavioral Assays
Animal Models: Male Wistar rats and Beagle dogs were used for different assays.

Dopamine Agonist-Induced Behaviors:

Apomorphine-induced climbing: Rats were treated with Ocaperidone or a reference drug

prior to being challenged with apomorphine. Climbing behavior was then scored.

Amphetamine-induced stereotypy: Rats were pre-treated with the test compounds before

receiving an amphetamine injection. Stereotyped behaviors were subsequently observed

and rated.

Serotonin Agonist-Induced Behaviors:

Tryptamine-induced convulsions: The ability of the test compounds to protect against

bilateral clonic seizures induced by tryptamine was assessed.

Mescaline-induced head twitches: The frequency of head twitches in rats following

mescaline administration was counted after pre-treatment with the test compounds.

Data Analysis: For each behavioral test, the dose of the drug that produced a 50% inhibition

of the agonist-induced behavior (ED50) was calculated.

Visualizations
Ocaperidone's Primary Signaling Pathway Antagonism
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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